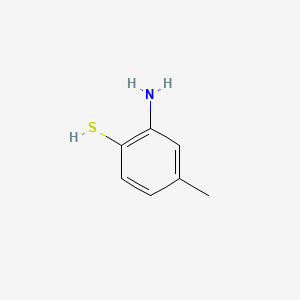

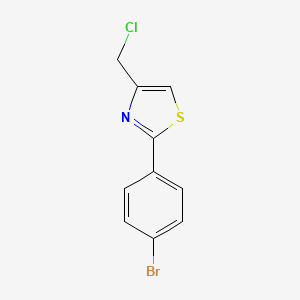

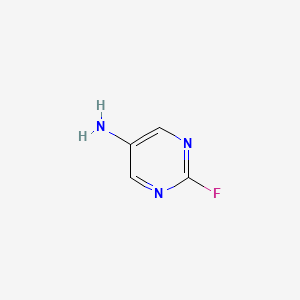

![molecular formula C6H10N4 B1340796 (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine CAS No. 923156-44-9](/img/structure/B1340796.png)

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine

Descripción general

Descripción

“(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine” is a chemical compound with the molecular formula C6H10N4 . It is also known by other names such as 1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine .

Synthesis Analysis

The synthesis of a similar compound, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, was reported to be achieved through a four-step process including etherification, hydrazonation, cyclization, and reduction . The overall yield of this process was 39% .Molecular Structure Analysis

The molecular weight of “this compound” is 138.17 g/mol . The InChIKey of the compound is URJJLLGHIBAONS-UHFFFAOYSA-N . The compound has one rotatable bond .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 138.17 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a XLogP3-AA value of -1.3 .Aplicaciones Científicas De Investigación

Synthetic Applications

The compound and its derivatives have been explored for their potential in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic structures. Menges et al. (2013) detailed the synthesis of pyrrolotriazepine derivatives through a reaction involving N-propargyl pyrroles and hydrazine monohydrate, exploring the mechanism and theoretical calculations to support the product formation process (Menges, Sari, Abdullayev, Erdem, & Balcı, 2013). Similarly, Bucci et al. (2018) developed a tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold to stabilize parallel turn conformations, demonstrating its utility in peptide synthesis (Bucci, Giofrè, Clerici, Contini, Pinto, Erba, Soave, Pellegrino, & Gelmi, 2018).

Yarmolchuk et al. (2011) proposed hexahydro-2H-thieno[2,3-c]pyrrole as a scaffold for drug discovery, showcasing practical syntheses of derivatives via cycloaddition reactions, emphasizing the scaffold's potential to generate libraries of 3D-shaped molecules (Yarmolchuk, Mukan, Grygorenko, Tolmachev, Shishkina, Shishkin, & Komarov, 2011).

Biological Activity

Some derivatives of (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine have been evaluated for their antiviral activities. Wigerinck et al. (1990) synthesized various 3'-deoxythymidine analogs with heterocyclic five-membered rings, among which the pyrrol-1-yl and 1,2,4-triazol-4-yl compounds exhibited marginal activity against the human immunodeficiency virus (Wigerinck, Van Aerschot, Janssen, Claes, Balzarini, De Clercq, & Herdewijn, 1990).

Additionally, Thomas, Adhikari, and Shetty (2010) reported the design, synthesis, and evaluation of new quinoline derivatives carrying the 1,2,3-triazole moiety for their antimicrobial activities, demonstrating that most compounds showed moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

Analytical Chemistry

In the field of analytical chemistry, Zamani, Rajabzadeh, and Ganjali (2007) developed a ytterbium(III) PVC membrane electrode using a derivative of this compound as an ionophore, showcasing its potential in potentiometric measurements and analytical applications (Zamani, Rajabzadeh, & Ganjali, 2007).

Mecanismo De Acción

Target of Action

The primary target of (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine is Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a significant target for therapeutic intervention in various diseases .

Mode of Action

This compound interacts with RIPK1, inhibiting its activity . The inhibition of RIPK1 can prevent necroptosis, a form of regulated cell death . By blocking the action of RIPK1, the compound can effectively mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Biochemical Pathways

The compound affects the necroptosis pathway, which is a form of regulated cell death . By inhibiting RIPK1, the compound prevents the downstream effects of this pathway, which include inflammation and cell death . This can have significant implications for the treatment of diseases where necroptosis plays a role.

Pharmacokinetics

The compound’s molecular weight is138.17 , which suggests that it may have favorable absorption and distribution characteristics

Result of Action

The compound’s inhibition of RIPK1 leads to a decrease in necroptosis . This can result in reduced inflammation and cell death, potentially mitigating the symptoms of diseases related to these processes .

Action Environment

It is recommended to store the compound at room temperature .

Análisis Bioquímico

Biochemical Properties

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine interacts with several key biomolecules in biochemical reactions. Notably, it has shown potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), an enzyme that plays a crucial role in the necroptosis pathway . The compound binds to the allosteric pocket of RIPK1, effectively inhibiting its activity and thereby preventing the progression of necroptosis .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In both human and mouse cellular assays, the compound has demonstrated significant anti-necroptotic activity . It influences cell signaling pathways by inhibiting RIPK1, which in turn affects downstream signaling events that lead to cell death. Additionally, the compound has been observed to modulate gene expression related to necroptosis and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of RIPK1. By binding to the allosteric pocket of RIPK1, the compound prevents the kinase from phosphorylating its substrates, which is a critical step in the necroptosis pathway . This inhibition leads to a decrease in necroptotic cell death and associated inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in various in vitro and in vivo studies, maintaining its inhibitory activity against RIPK1 over extended periods . Long-term studies have indicated that the compound can effectively reduce necroptosis and inflammation without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to necroptosis. It interacts with enzymes such as RIPK1, influencing metabolic flux and metabolite levels associated with cell death and inflammation . The compound’s ability to modulate these pathways underscores its potential as a therapeutic agent in diseases characterized by excessive necroptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where RIPK1 is active, enhancing its inhibitory effects . The compound’s distribution patterns are crucial for its efficacy in targeting necroptotic pathways.

Subcellular Localization

The subcellular localization of this compound is primarily within compartments where RIPK1 is present . This targeted localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these areas . The compound’s activity and function are closely linked to its ability to localize to these subcellular compartments, where it can effectively inhibit necroptosis .

Propiedades

IUPAC Name |

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-4-6-9-8-5-2-1-3-10(5)6/h1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJJLLGHIBAONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585417 | |

| Record name | 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923156-44-9 | |

| Record name | 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1340746.png)

![(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1340759.png)